HSF1 Pathway Inhibitory Potency: 6.8-Fold Superiority over Closest Same-Series Analog with Cross-Study Activity Data
In the 17-AAG-induced HSF1 pathway assay measuring reduction of HSP72 induction, 2-benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole (disclosed as US9701664 Example 39; BindingDB ID BDBM50234074) demonstrates an IC₅₀ of 2.80 nM in human U2OS osteosarcoma cells . The next most potent structurally related analog within the same patent family with publicly available quantitative HSF1 pathway inhibition data is Example 63 (BindingDB ID BDBM50234078), which exhibits an IC₅₀ of 19 nM in human SKOV3 ovarian carcinoma cells under a comparable assay protocol (17-AAG-induced HSF1 pathway, reduction in HSP72 induction, 1 hr preincubation) . This represents a 6.8-fold potency advantage for the target compound. Although the cell lines differ (U2OS vs. SKOV3), both are human cancer lines with intact HSF1 stress response machinery, and the assay readout and protocol are identical, supporting meaningful cross-study comparison.
| Evidence Dimension | HSF1 pathway inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.80 nM |
| Comparator Or Baseline | US9701664 Example 63 (BDBM50234078), IC₅₀ = 19 nM |
| Quantified Difference | 6.8-fold more potent (2.80 vs. 19 nM) |
| Conditions | Inhibition of 17-AAG-induced HSF1 pathway, assessed as reduction in HSP72 induction; 1 hr preincubation followed by 17-AAG addition. Target compound: human U2OS cells; Comparator: human SKOV3 cells. |
Why This Matters
For procurement decisions in HSF1-focused oncology research, a 6.8-fold potency differential translates to substantially lower compound consumption per assay, reduced solvent/DMSO burden in cellular experiments, and a wider dynamic range for dose-response characterization.
- [1] BindingDB Entry BDBM50234074 (CHEMBL4070633; US9701664, Example 39). IC₅₀: 2.80 nM. Assay: Inhibition of 17-AAG-induced HSF1 pathway in human U2OS cells assessed as reduction in HSP72 induction. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50234074 View Source
- [2] BindingDB Entry BDBM50234078 (CHEMBL4087666; US9701664, Example 63). IC₅₀: 19 nM. Assay: Inhibition of 17-AAG-induced HSF1 pathway in human SKOV3 cells assessed as reduction in HSP72 induction. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50234078 View Source
